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Application Notes & Protocols: DDP-38003 (Atuzaginstat) for In Vivo Mouse Models

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Compound of Interest

Compound Name: DDP-38003 trihydrochloride

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Introduction

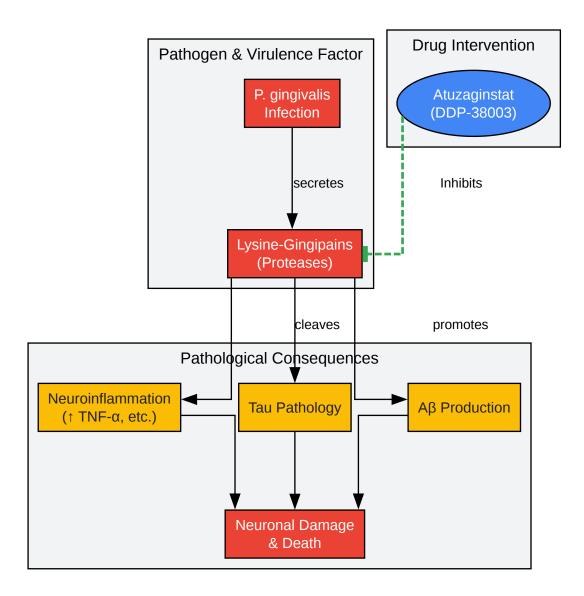
DDP-38003 trihydrochloride, more commonly known as atuzaginstat or COR388, is a first-inclass, orally bioavailable, and brain-penetrant small molecule inhibitor. Its primary mechanism of action is the irreversible covalent inhibition of lysine-gingipains, which are virulent cysteine proteases secreted by the bacterium Porphyromonas gingivalis (P. gingivalis).[1][2][3] The "gingipain hypothesis" links chronic periodontal disease caused by P. gingivalis to the pathogenesis of Alzheimer's disease (AD).[4] In preclinical mouse models, oral infection with P. gingivalis has been shown to cause brain colonization, leading to increased production of amyloid-beta (A β), neuroinflammation, and neuronal damage.[5][6] Atuzaginstat has been demonstrated to block these pathological effects by neutralizing gingipain activity, thereby reducing the bacterial load, mitigating neuroinflammation, and rescuing neurons.[6]

These application notes provide a summary of known in vivo dosing regimens for atuzaginstat in mouse models and a detailed protocol for inducing and treating a P. gingivalis-driven model of neurodegeneration.

Mechanism of Action Signaling Pathway

Atuzaginstat targets a key virulence factor of P. gingivalis. The bacterium, upon infecting the brain, releases toxic gingipain proteases. These enzymes contribute to neurodegeneration through multiple pathways, including the degradation of neuronal proteins like tau and the promotion of an inflammatory cascade. Atuzaginstat directly and irreversibly binds to and inhibits lysine-gingipains, thus preventing the initial step of this pathological process.





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Mechanism of Atuzaginstat Action

In Vivo Dosing Data Summary

The following table summarizes the oral dosing parameters for atuzaginstat (COR388) used in published preclinical mouse studies. These studies typically involve establishing a chronic P. gingivalis infection prior to the commencement of treatment.



Mouse Model	Dose (mg/kg)	Route	Frequency	Duration	Key Findings	Reference
Wild-Type (BALB/c)	10 and 30	Oral (PO)	Twice Daily	5 weeks	Reduced brain P. gingivalis load, blocked Aβ1-42 production, reduced TNF-α, and rescued hippocamp al neurons.	[6]
Wild-Type (Generic)	Not Specified	Oral (PO)	Twice Daily	5 weeks	Prevented the death of hippocamp al GABAergic interneuron s.	[2]
Periodontal Disease Model	Not Specified	Oral (PO)	Not Specified	35 days (Day 35-70 post- infection)	Reversed alveolar bone loss.	

Experimental Protocols

This section details a generalized protocol for evaluating the efficacy of atuzaginstat in a mouse model of P. gingivalis-induced neurodegeneration, based on methodologies described in the literature.

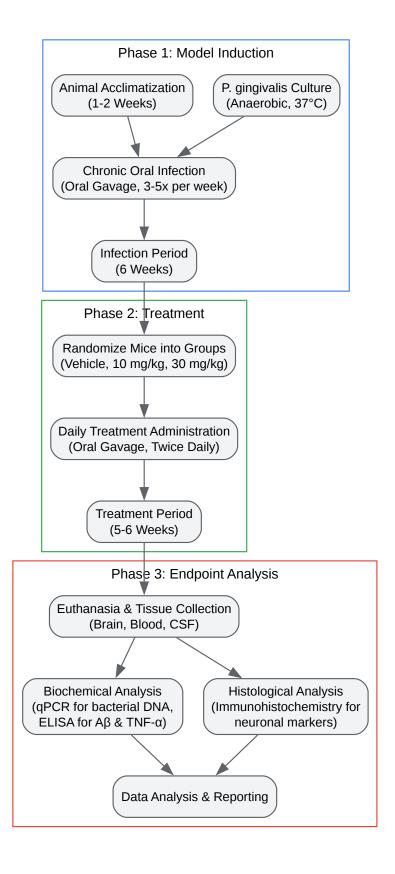
Materials and Reagents



- Compound: DDP-38003 trihydrochloride (Atuzaginstat/COR388)
- Vehicle:Note: The specific vehicle used for oral gavage in preclinical mouse studies is not
 consistently reported in the literature. A common vehicle for oral administration of small
 molecules is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. The final formulation
 should be prepared fresh daily.
- Bacterial Strain:Porphyromonas gingivalis (e.g., strain W83 or ATCC 33277)
- Culture Medium: Trypticase Soy Broth (TSB) supplemented with yeast extract, hemin, and menadione.
- Animals: 8 to 10-week-old mice (e.g., C57BL/6J or BALB/c).
- Anesthetic: Isoflurane or equivalent for minor procedures.
- · Oral Gavage Needles: 22-gauge, straight or curved.

Experimental Workflow Diagram





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Workflow for Atuzaginstat Efficacy Study



Protocol for P. gingivalis Oral Infection

- Bacterial Culture: Culture P. gingivalis from frozen stocks in an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂) at 37°C in appropriate supplemented broth until late logarithmic phase.
- Preparation of Inoculum: Centrifuge the bacterial culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in fresh PBS or the vehicle used for infection (e.g., 2% CMC). Adjust the concentration to approximately 1 x 10⁹ colony-forming units (CFU) per 100 μL.
- Infection Procedure:
 - Administer antibiotics in the drinking water for ~10 days prior to infection to reduce commensal oral flora, followed by a 3-day washout period.
 - Lightly anesthetize the mice.
 - Administer 100 μL of the bacterial suspension via oral gavage.
 - Repeat the oral infection 3 to 5 times per week for a period of 6 weeks to establish a chronic infection.

Protocol for Atuzaginstat Administration

- Preparation of Dosing Solution:
 - Calculate the required amount of atuzaginstat based on the mean body weight of the treatment group and the desired dose (e.g., 10 mg/kg or 30 mg/kg).
 - Weigh the compound and suspend it in the chosen vehicle (e.g., 0.5% CMC).
 - Ensure the solution is homogenized by vortexing or sonicating before each dosing session. A typical dosing volume is 100 μL per 20g mouse (5 mL/kg).
- Administration:
 - Following the 6-week infection period, begin treatment.



- Administer the prepared atuzaginstat solution or vehicle control to the respective groups via oral gavage.
- Dosing should occur twice daily (e.g., every 12 hours).
- Continue treatment for the planned duration, typically 5 to 6 weeks.
- Monitor animal health and body weight regularly throughout the treatment period.

Endpoint Analysis

- Tissue Collection: At the end of the treatment period, euthanize mice according to approved institutional protocols. Perfuse transcardially with ice-cold PBS. Collect brains, blood (for plasma), and cerebrospinal fluid (CSF).
- Bacterial Load Quantification: Homogenize one brain hemisphere and extract DNA. Use quantitative PCR (qPCR) with primers specific to P. gingivalis 16S rRNA to determine the bacterial load.
- Biomarker Analysis: Use the other brain hemisphere to prepare homogenates for analysis. Measure levels of A β_{1-42} and inflammatory cytokines such as TNF- α using commercially available ELISA kits.
- Immunohistochemistry: Fix the brain hemisphere in 4% paraformaldehyde, process for paraffin embedding or cryosectioning, and perform immunohistochemical staining for neuronal markers (e.g., NeuN, GABA) to assess neurodegeneration and neuronal rescue.

Safety and Concluding Remarks

Atuzaginstat was advanced to Phase 2/3 clinical trials in humans for Alzheimer's disease. However, development was halted due to a full clinical hold from the FDA related to concerns about liver toxicity.[3] Researchers using this compound in preclinical models should consider including assessments of liver enzyme levels (e.g., ALT, AST) in plasma as part of their safety monitoring. Despite the clinical hold, atuzaginstat remains a valuable research tool for investigating the role of P. gingivalis and gingipains in neurodegenerative and inflammatory diseases.



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